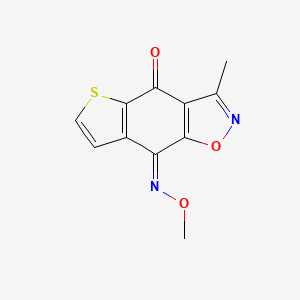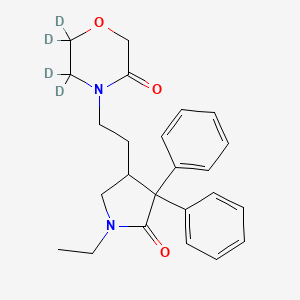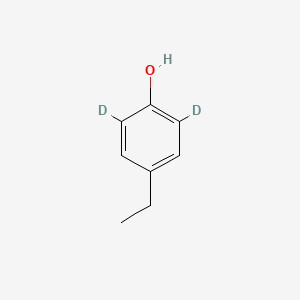
mc-vc-PAB-PBD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound mc-vc-PAB-PBD is a drug linker used in the preparation of antibody-drug conjugates (ADCs) and targeted drug conjugates (TDCs). It is a complex molecule that plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells. The structure of this compound includes a maleimidocaproyl (mc) spacer, a valine-citrulline (vc) dipeptide, a para-aminobenzyl (PAB) self-immolative spacer, and a pyrrolobenzodiazepine (PBD) warhead .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of mc-vc-PAB-PBD involves multiple steps, starting with the preparation of the maleimidocaproyl (mc) spacer, followed by the incorporation of the valine-citrulline (vc) dipeptide, and finally the attachment of the para-aminobenzyl (PAB) self-immolative spacer and the pyrrolobenzodiazepine (PBD) warhead. The reaction conditions typically involve the use of organic solvents, protective groups, and coupling reagents to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers, high-performance liquid chromatography (HPLC) for purification, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
mc-vc-PAB-PBD undergoes various chemical reactions, including:
Reduction: The maleimidocaproyl (mc) spacer can be reduced to release the PBD warhead.
Substitution: The para-aminobenzyl (PAB) self-immolative spacer undergoes a substitution reaction to release the PBD warhead.
Common Reagents and Conditions
Hydrolysis: Enzymatic cleavage using lysosomal proteases.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic substitution using amines or thiols.
Major Products Formed
The major product formed from these reactions is the free pyrrolobenzodiazepine (PBD) warhead, which exerts its cytotoxic effects on cancer cells .
Applications De Recherche Scientifique
mc-vc-PAB-PBD is widely used in scientific research, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Mécanisme D'action
The mechanism of action of mc-vc-PAB-PBD involves the targeted delivery of the cytotoxic PBD warhead to cancer cells. The compound is conjugated to an antibody that specifically binds to antigens on the surface of cancer cells. Upon binding, the antibody-drug conjugate is internalized by the cancer cell, and the this compound linker is cleaved by lysosomal proteases, releasing the PBD warhead. The PBD warhead then binds to the DNA of the cancer cell, causing DNA damage and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
mc-vc-PAB-MMAE: Another drug linker used in ADCs, which releases monomethyl auristatin E (MMAE) instead of PBD.
mc-vc-PAB-MMAF: Similar to mc-vc-PAB-MMAE but releases monomethyl auristatin F (MMAF).
mc-vc-PAB-DM1: A drug linker that releases maytansinoid DM1.
Uniqueness
mc-vc-PAB-PBD is unique due to its use of the pyrrolobenzodiazepine (PBD) warhead, which has a different mechanism of action compared to other cytotoxic agents like MMAE and DM1. PBD warheads are known for their potent DNA cross-linking ability, leading to effective cancer cell killing .
Propriétés
Formule moléculaire |
C71H77N11O15 |
|---|---|
Poids moléculaire |
1324.4 g/mol |
Nom IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[4-[(6aS)-3-[3-[[(6aS)-2-methoxy-8-(4-methoxyphenyl)-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-2-methoxy-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]phenyl]carbamate |
InChI |
InChI=1S/C71H77N11O15/c1-42(2)65(79-62(83)12-7-6-8-28-80-63(84)25-26-64(80)85)67(87)78-55(11-9-27-73-70(72)90)66(86)76-48-19-13-43(14-20-48)41-97-71(91)77-49-21-15-44(16-22-49)46-31-50-37-74-56-35-60(58(93-4)33-53(56)68(88)81(50)39-46)95-29-10-30-96-61-36-57-54(34-59(61)94-5)69(89)82-40-47(32-51(82)38-75-57)45-17-23-52(92-3)24-18-45/h13-26,33-40,42,50-51,55,65H,6-12,27-32,41H2,1-5H3,(H,76,86)(H,77,91)(H,78,87)(H,79,83)(H3,72,73,90)/t50-,51-,55-,65-/m0/s1 |
Clé InChI |
BSDJRKUJACCPAZ-JMNOQCRJSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4[C@@H](C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=C[C@@H]8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
SMILES canonique |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CN4C(C3)C=NC5=CC(=C(C=C5C4=O)OC)OCCCOC6=C(C=C7C(=C6)N=CC8CC(=CN8C7=O)C9=CC=C(C=C9)OC)OC)NC(=O)CCCCCN1C(=O)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,9R,13E)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B12370267.png)

![2-[(8R)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile](/img/structure/B12370287.png)




![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)


![1-[(6-Bromanyl-1,3-Benzodioxol-5-Yl)methyl]-4-Chloranyl-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B12370358.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)


